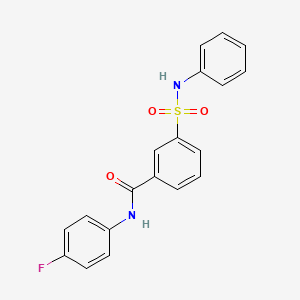amine dihydrochloride](/img/structure/B6005277.png)
[2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride, commonly known as MEM, is a chemical compound used in scientific research. It is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). MEM has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MEM is a selective agonist for the α7 subtype of [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride. These receptors are widely distributed in the brain and are involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of α7 [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride by MEM leads to an influx of calcium ions into the neuron, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
MEM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, MEM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MEM in lab experiments is its selectivity for the α7 subtype of [2-(4-morpholinyl)ethyl](4-pyridinylmethyl)amine dihydrochloride. This allows researchers to specifically target this receptor subtype and study its effects on various physiological processes. However, one limitation of using MEM is its relatively low potency compared to other α7 nAChR agonists. This can make it difficult to achieve consistent and reliable results in experiments.
Zukünftige Richtungen
There are several future directions for research on MEM. One area of interest is its potential use in treating cognitive deficits associated with aging and neurodegenerative diseases. Another area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its effects on various physiological processes.
Synthesemethoden
MEM can be synthesized using a multi-step process starting from pyridine. The first step involves the reaction of pyridine with 2-chloroethyl morpholine to form N-(2-chloroethyl)morpholine. This intermediate is then reacted with 4-pyridinemethanol to obtain MEM as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. MEM has also been studied for its potential use in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMAQANKXAARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)
![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
![1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)